2-Bromo-1-ethyl-4-nitrobenzene
Overview
Description
2-Bromo-1-ethyl-4-nitrobenzene is an organic compound with the molecular formula C8H8BrNO2. It is characterized by a benzene ring substituted with a bromine atom, an ethyl group, and a nitro group. This compound is typically a yellow to orange crystalline solid and is soluble in organic solvents such as ether and ethanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-ethyl-4-nitrobenzene generally involves multiple steps of organic reactions. One common method includes the nitration of ethylbenzene to form 4-nitroethylbenzene, followed by bromination to introduce the bromine atom at the 2-position . The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, and bromine with a catalyst such as iron or aluminum bromide for bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-ethyl-4-nitrobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in further substitution reactions where the bromine or nitro group can be replaced by other substituents.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Bromination: Bromine with iron or aluminum bromide as a catalyst.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Major Products
Amines: Reduction of the nitro group forms 2-bromo-1-ethyl-4-aminobenzene.
Substituted Benzene Derivatives: Various substituted derivatives can be formed through EAS and nucleophilic substitution reactions.
Scientific Research Applications
2-Bromo-1-ethyl-4-nitrobenzene is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromo-1-ethyl-4-nitrobenzene involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The nitro group can undergo reduction to form an amine, which can further participate in various biochemical pathways. The bromine atom can be substituted by nucleophiles, leading to the formation of different derivatives that can interact with specific enzymes and proteins .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-nitrobenzene: Similar structure but lacks the ethyl group.
2-Bromo-1-fluoro-4-nitrobenzene: Similar structure with a fluorine atom instead of an ethyl group.
Uniqueness
2-Bromo-1-ethyl-4-nitrobenzene is unique due to the presence of both an ethyl group and a nitro group on the benzene ring, which influences its reactivity and applications. The combination of these substituents allows for specific interactions in chemical and biological systems that are not possible with simpler analogs .
Properties
IUPAC Name |
2-bromo-1-ethyl-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-2-6-3-4-7(10(11)12)5-8(6)9/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKVKCJZMXUFSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625060 | |
Record name | 2-Bromo-1-ethyl-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52121-34-3 | |
Record name | 2-Bromo-1-ethyl-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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